N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a carboxamide group attached to the thiadiazole ring, along with a phenyl group and a 3-chloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperature.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies showing its ability to inhibit specific enzymes and signaling pathways involved in disease progression.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, such as kinases and G-protein coupled receptors, modulating their activity.
Pathways Involved: It can inhibit signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways, leading to reduced expression of pro-inflammatory cytokines and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine: Another compound with a similar phenyl and methoxy substitution pattern but with a triazine ring instead of a thiadiazole ring.
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: A compound with a similar phenyl substitution pattern but with an acetamide group instead of a carboxamide group.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and biological activities
Properties
Molecular Formula |
C16H12ClN3O2S |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(9-12(13)17)18-16(21)15-14(19-20-23-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) |
InChI Key |
DXQJWWLZKSRDAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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